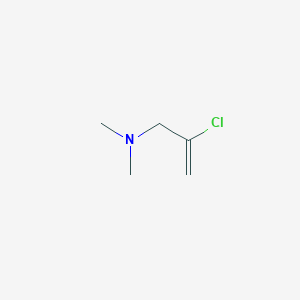
2-Chloro-N,N-dimethylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethylprop-2-en-1-amine is an organic compound with the molecular formula C5H10ClN. It is a derivative of prop-2-en-1-amine, where the hydrogen atom on the second carbon is replaced by a chlorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethylprop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:
CH2=CH-CH2-N(CH3)2+SOCl2→CH2=CH-CHCl-N(CH3)2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethylprop-2-en-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of prop-2-en-1-amine.
Oxidation and Reduction: The compound can be oxidized to form corresponding amine oxides or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-Chloro-N,N-dimethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethylprop-2-en-1-amine involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon more susceptible to nucleophilic attack. The nitrogen atom, with its lone pair of electrons, can participate in various chemical reactions, including coordination with metal ions and formation of hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylpropylamine: Similar structure but lacks the double bond.
N,N-Dimethylprop-2-en-1-amine: Similar structure but lacks the chlorine atom.
2-Chloro-N-methylprop-2-en-1-amine: Similar structure but has only one methyl group on the nitrogen.
Uniqueness
2-Chloro-N,N-dimethylprop-2-en-1-amine is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
38403-86-0 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
2-chloro-N,N-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c1-5(6)4-7(2)3/h1,4H2,2-3H3 |
InChI Key |
AGIQMXURGFKIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















